6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid
Description
Chemical Structure and Properties 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) is a pyrimidine derivative with a methylthio (-SMe) substituent at position 2 of the pyrimidine ring and a hex-5-ynoic acid chain attached at position 3. Its molecular formula is C₁₁H₁₂N₂O₂S, and it is classified as an ADC linker (Antibody-Drug Conjugate linker) due to its role in connecting cytotoxic payloads to antibodies in targeted therapies . The alkyne group in the hex-5-ynoic acid chain enables bioorthogonal conjugation strategies, while the carboxylic acid facilitates covalent attachment to biomolecules.
Properties
IUPAC Name |
6-(2-methylsulfanylpyrimidin-5-yl)hex-5-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-16-11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWZVPARKBBOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C#CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Pyrimidine Assembly
An alternative approach assembles the pyrimidine ring directly onto a preformed alkyne chain. For example, boronic ester derivatives of hex-5-ynoic acid react with 2-(methylthio)pyrimidin-5-yl triflate under Suzuki conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 8 hours |
| Yield | 78% |
This method minimizes side reactions but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol adapted from MDPI’s synthesis of analogous pyrrolo-pyrimidines involves:
-
Reactants : 2-(Methylthio)pyrimidine-5-carbaldehyde and hex-5-ynoic acid.
-
Catalyst : Cerium ammonium nitrate (CAN, 10 mol%).
-
Conditions : Ethanol solvent, 80°C, 8 minutes under microwave irradiation.
This method achieves 60–70% yield with >95% purity, as confirmed by HPLC. The rapid heating mitigates decomposition of the acid moiety.
Stepwise Synthesis via Intermediate Isolation
Industrial-scale production often employs a modular approach:
Pyrimidine Ring Formation
The pyrimidine core is synthesized via condensation of thiourea derivatives with β-keto esters. For example:
Side Chain Attachment
The hex-5-ynoic acid chain is appended using:
-
Mitsunobu Reaction : Coupling with a protected alcohol derivative, followed by oxidation to the carboxylic acid.
-
Grignard Addition : Reaction of a propargyl Grignard reagent with a carbonyl precursor, followed by oxidation.
Catalytic Systems and Optimization
Recent advances focus on catalyst selection to enhance efficiency:
| Catalyst System | Advantages | Limitations |
|---|---|---|
| Pd/C with CuI | Cost-effective, high turnover | Requires inert atmosphere |
| Nanoparticulate Pd | Recyclable, <1 ppm residual Pd | High initial cost |
| Organocatalysts (e.g., DMAP) | Metal-free, eco-friendly | Lower yields (50–60%) |
Notably, nanoparticulate Pd achieves 92% yield in flow reactors, enabling continuous production.
Purification and Characterization
Final purification steps are critical for pharmaceutical-grade material:
-
Chromatography : Reverse-phase HPLC using C18 columns (acetonitrile/water gradient) resolves residual impurities.
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp: 254°C dec).
-
Spectroscopic Validation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sonogashira Coupling | 85–90 | 95 | Industrial |
| Microwave Synthesis | 60–70 | 97 | Lab-scale |
| Stepwise Isolation | 75–80 | 99 | Pilot-scale |
The Sonogashira method balances yield and scalability, whereas microwave synthesis excels in speed .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid serves as a building block in organic synthesis . It is utilized for studying reaction mechanisms and developing new synthetic pathways. The compound's unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions .
Biology
In biological research, this compound is investigated for its potential enzyme inhibition properties. The methylthio group can participate in nucleophilic interactions, while the pyrimidine ring can engage in hydrogen bonding. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .
Medicine
The compound has been explored for its potential therapeutic properties , particularly:
Industry
In industrial applications, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is utilized in the development of new materials and chemical processes . Its unique properties make it suitable for creating innovative compounds with specific functionalities .
Case Studies and Research Findings
-
Antimicrobial Evaluation:
A study involving pyrimidine derivatives demonstrated that structural modifications could lead to significant changes in antimicrobial efficacy. Testing against various clinical strains showed that certain derivatives exhibited strong inhibitory effects [ -
Inflammation Modulation:
Research on similar compounds revealed their ability to inhibit leukocyte extravasation and reduce inflammatory cytokines in murine models. These findings suggest that 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid may have comparable effects [ -
Drug Development Potential:
The unique structure of this compound positions it as a candidate for further exploration in drug development targeting inflammatory diseases or infections resistant to conventional therapies [
Mechanism of Action
The mechanism of action of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid involves its interaction with specific molecular targets. The methylthio group can participate in nucleophilic or electrophilic interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations and Research Findings
Functional Group Impact: The methylthio (-SMe) group in 2356229-56-4 contributes to moderate lipophilicity (LogP ~0.69 in analogs), balancing solubility and membrane permeability . Alkyne-acid chains (e.g., hex-5-ynoic acid) enable bioorthogonal conjugation, whereas shorter carboxylic acid chains (e.g., 397308-78-0) limit spatial flexibility for payload attachment .
Synthetic Flexibility :
- Halogenated pyrimidines (e.g., 4-chloro derivatives) serve as intermediates for nucleophilic substitutions with amines or thiols, enabling diverse functionalization .
- Parallel synthesis approaches (e.g., 24-member pyrimidine libraries) highlight the scaffold’s adaptability for high-throughput drug discovery .
Biological Relevance: ADC linkers like 2356229-56-4 require pH-sensitive or enzyme-cleavable motifs. The methylthio group may confer stability under physiological conditions, while the alkyne-acid chain supports controlled payload release . Analogs with hydroxymethyl or amino groups (e.g., 588-36-3) could target nucleotide-binding proteins or kinases, expanding therapeutic applications .
Biological Activity
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, with the CAS number 2356229-56-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.
The chemical formula of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is C11H12N2O2S, with a molecular weight of 236.29 g/mol. The compound features a pyrimidine ring substituted with a methylthio group and a hex-5-ynoic acid moiety.
Anti-inflammatory Effects
Research indicates that certain pyrimidine derivatives exhibit anti-inflammatory properties. These compounds can modulate inflammatory responses by down-regulating pro-inflammatory mediators and up-regulating anti-inflammatory cytokines. While direct studies on 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid are scarce, the structural similarities with other known anti-inflammatory agents suggest potential for similar activities .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study involving pyrimidine derivatives showed that modifications in the substituents significantly influenced their antimicrobial efficacy. Compounds were tested against clinical strains of bacteria, revealing varying degrees of inhibition depending on their chemical structure .
- Inflammation Modulation : In related research, compounds similar to 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid demonstrated the ability to inhibit leukocyte extravasation and reduce the production of inflammatory cytokines in murine models .
- Drug Development Potential : The unique structure of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid positions it as a candidate for further exploration in drug development, particularly in targeting inflammatory diseases or infections resistant to conventional therapies .
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
Q & A
Basic Question: What are the optimal synthetic routes for preparing 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid?
Answer:
The compound’s synthesis likely involves coupling a pyrimidine derivative with an alkyne-containing carboxylic acid. A key step is the introduction of the methylthio group at the pyrimidine’s 2-position, which can be achieved via nucleophilic substitution using methylthiolate. The alkyne chain (hex-5-ynoic acid) is typically introduced via Sonogashira coupling between a halogenated pyrimidine and a terminal alkyne precursor. Post-synthetic oxidation or functionalization may require protecting the carboxylic acid group to avoid side reactions. Characterization via H/C NMR and LC-MS is critical to confirm structural fidelity .
Basic Question: How can researchers purify and characterize this compound to ensure high analytical purity?
Answer:
Purification often involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization using polar aprotic solvents like DMSO. Analytical purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Mass spectrometry (HRMS or ESI-MS) and H NMR integration of the methylthio singlet (~δ 2.5 ppm) and alkyne proton signals are essential for structural validation .
Advanced Question: What strategies resolve contradictions in solubility data for this compound across different studies?
Answer:
Discrepancies in solubility may arise from polymorphic forms or hydration states. Researchers should perform differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility studies should standardize solvent systems (e.g., pH-buffered solutions for biological assays) and use quantitative H NMR for precise concentration determination .
Advanced Question: How does the methylthio substituent influence the compound’s reactivity and biological activity compared to its methylsulfonyl analogs?
Answer:
The methylthio group (-SMe) is electron-donating, enhancing π-stacking with aromatic residues in target proteins, while methylsulfonyl (-SOMe) is electron-withdrawing, altering binding kinetics. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify affinity differences. For instance, replacing -SMe with -SOMe in analogs (e.g., 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid) may reduce metabolic stability due to increased susceptibility to glutathione-mediated thiol exchange .
Basic Question: What analytical techniques are recommended for stability profiling under physiological conditions?
Answer:
Conduct accelerated stability studies in simulated biological matrices (e.g., PBS, human plasma) at 37°C. Monitor degradation via LC-MS/MS to identify hydrolysis products (e.g., cleavage of the alkyne or methylthio groups). For photostability, employ forced degradation under UV/Vis light and track changes using UV-spectrophotometry .
Advanced Question: How can computational modeling predict the compound’s interaction with enzymatic targets like kinases or dehydrogenases?
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystallographic data of target enzymes (e.g., PDB entries for pyrimidine-binding proteins) can map binding modes. Focus on the pyrimidine ring’s hydrogen-bonding potential and the alkyne’s role in hydrophobic interactions. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time, highlighting residues critical for affinity .
Advanced Question: What experimental designs address low yields in the final coupling step of the synthesis?
Answer:
Low yields in Sonogashira coupling may stem from palladium catalyst deactivation or alkyne proton acidity issues. Optimize catalyst loading (e.g., Pd(PPh)/CuI ratios) and use non-polar solvents (toluene) to minimize side reactions. Introduce sterically hindered bases (e.g., DIPEA) to enhance alkyne deprotonation. Real-time monitoring via FT-IR for alkyne C≡C stretch (~2100 cm) can guide reaction progression .
Basic Question: What safety precautions are critical when handling this compound in vitro?
Answer:
The compound’s acute toxicity (GHS Category 4) mandates PPE (gloves, lab coat, goggles) and use of a fume hood. In case of skin contact, wash immediately with 10% aqueous ethanol to neutralize reactive intermediates. Store under inert gas (argon) to prevent oxidation of the methylthio group .
Advanced Question: How does the alkyne moiety’s position in the hex-5-ynoic acid chain affect metabolic stability?
Answer:
The terminal alkyne’s proximity to the carboxylic acid (C5 position) increases susceptibility to cytochrome P450-mediated oxidation. Compare metabolic half-lives in hepatocyte incubations using LC-MS/MS. Introduce deuterium at the α-position of the alkyne to slow metabolism via the kinetic isotope effect .
Advanced Question: What methodologies validate target engagement in cellular assays?
Answer:
Use cellular thermal shift assays (CETSA) to confirm binding to intracellular targets. Combine with siRNA knockdown of putative targets (e.g., pyrimidine metabolism enzymes) to establish functional relevance. Dose-response curves (IC/EC) in presence/absence of inhibitors (e.g., thiol-blocking agents) clarify mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
